2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
The compound contains several functional groups including a benzo[d]isoxazole, a tetrahydropyran, and a trifluoroethyl group. The benzo[d]isoxazole group is a type of aromatic heterocycle that is often found in pharmaceuticals and other biologically active compounds . The tetrahydropyran group is a type of ether that is commonly found in organic chemistry . The trifluoroethyl group is a type of alkyl group that contains fluorine atoms, which can greatly affect the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]isoxazole would contribute aromaticity to the molecule, the tetrahydropyran would introduce a ring structure, and the trifluoroethyl group would likely affect the overall polarity and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity, which could affect its solubility and boiling point .Scientific Research Applications
Novel Derivatives Synthesis and Characterization
Research on the synthesis of novel compounds, such as 2-pyrone derivatives, includes detailed analysis of their molecular structures and computational studies. For example, Sebhaoui et al. (2020) synthesized and characterized new compounds through crystal X-ray diffraction and density functional theory (DFT), exploring intermolecular interactions and theoretical parameters. Such studies highlight the role of these compounds in advancing our understanding of molecular interactions and structure-function relationships in chemistry (Sebhaoui et al., 2020).
Corrosion Inhibition
Yıldırım and Cetin (2008) investigated acetamide derivatives for their potential as corrosion inhibitors, demonstrating the practical applications of these compounds in protecting materials from degradation. Their work highlights how chemical compounds can be engineered for specific applications beyond medicinal and biological contexts (Yıldırım & Cetin, 2008).
Coordination Complexes and Antioxidant Activity
The synthesis of coordination complexes from pyrazole-acetamide derivatives and their antioxidant activity showcases the intersection of inorganic chemistry and biological applications. Chkirate et al. (2019) synthesized Co(II) and Cu(II) complexes, analyzing their structures and exploring their potential as antioxidants, demonstrating the versatility of acetamide derivatives in contributing to diverse areas of scientific research (Chkirate et al., 2019).
Insecticidal Applications
Research by Fadda et al. (2017) on heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm illustrates the potential of acetamide derivatives in developing new insecticidal agents. This work is an example of how chemical synthesis can contribute to agricultural science, offering solutions to pest problems through chemical innovation (Fadda et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, and Bhusare (2015) prepared a series of derivatives that were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of acetamide derivatives in medicinal chemistry for developing new therapeutics. This research underscores the importance of chemical compounds in addressing healthcare challenges by providing new agents for treatment and prevention of diseases (Kendre et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c17-16(18,19)10-21(11-5-7-23-8-6-11)15(22)9-13-12-3-1-2-4-14(12)24-20-13/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSODYIRQVDTPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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